![molecular formula C8H8N2OS B14371094 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one CAS No. 90070-07-8](/img/structure/B14371094.png)
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one is a heterocyclic compound that features a unique fusion of thieno and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one typically involves the construction of the thieno[3,4-d]imidazole core followed by the introduction of the ethanone moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidative cyclization of diaminomaleonitrile.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-Imidazol-4-yl)ethanone
- 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethanone
- 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one
Uniqueness
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one is unique due to its fused thieno and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications.
Propiedades
Número CAS |
90070-07-8 |
|---|---|
Fórmula molecular |
C8H8N2OS |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
1-(2-methylthieno[3,4-d]imidazol-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2OS/c1-5-9-7-3-12-4-8(7)10(5)6(2)11/h3-4H,1-2H3 |
Clave InChI |
CIPCFIMMVFHOQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CSC=C2N1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
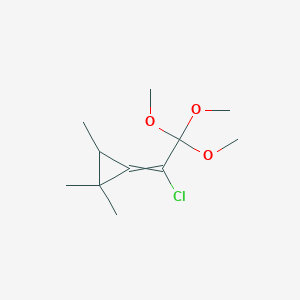
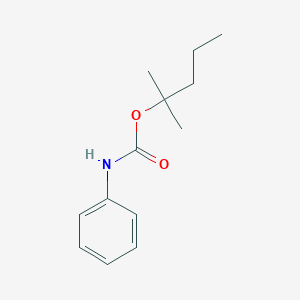
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)

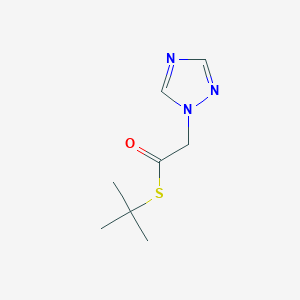
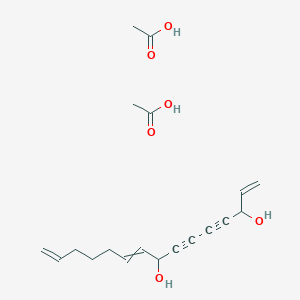
![4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid](/img/structure/B14371079.png)
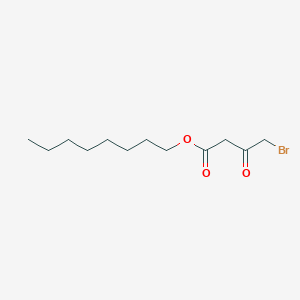
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
